Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate is a compound that features an adamantane moiety, which is known for its unique cage-like structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate typically involves the reaction of adamantan-1-yl isocyanate with methyl glycinate. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The reaction proceeds smoothly to give the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}ethanol.
Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to the stability and lipophilicity of the adamantane moiety.
Medicine: Explored for its antiviral and anticancer properties.
Wirkmechanismus
The mechanism of action of Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes, making it an effective agent in drug delivery. The carbamoyl group can form hydrogen bonds with biological targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: The parent hydrocarbon with a similar cage-like structure.
1-Adamantanecarboxylic acid: A derivative with a carboxylic acid functional group.
Adamantan-1-yl isocyanate: A precursor used in the synthesis of Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate.
Uniqueness
This compound is unique due to the combination of the adamantane moiety and the carbamoyl group, which imparts distinct chemical and biological properties. Its stability, lipophilicity, and ability to participate in various chemical reactions make it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C14H22N2O3 |
---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
methyl 2-(1-adamantylcarbamoylamino)acetate |
InChI |
InChI=1S/C14H22N2O3/c1-19-12(17)8-15-13(18)16-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H2,15,16,18) |
InChI-Schlüssel |
KAIDXASUHULQDC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.